molecular formula C16H18N2O B4286992 1-Benzyl-3-(2-ethylphenyl)urea

1-Benzyl-3-(2-ethylphenyl)urea

Cat. No.: B4286992
M. Wt: 254.33 g/mol
InChI Key: YGIDGKVBVPDPCE-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2-ethylphenyl)urea is an organic compound belonging to the class of substituted ureas It is characterized by the presence of a benzyl group and a 2-ethylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(2-ethylphenyl)urea can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-ethylphenyl isocyanate. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of N-benzyl-N’-(2-ethylphenyl)urea may involve scalable methods such as the nucleophilic addition of amines to isocyanates in water without organic co-solvents. This method is environmentally friendly and efficient, providing high yields and chemical purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-(2-ethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst are employed.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-benzyl-N’-(2-methylphenyl)urea
  • N-benzyl-N’-(4-ethylphenyl)urea
  • N-benzyl-N’-(2-chlorophenyl)urea

Comparison: N-benzyl-N’-(2-ethylphenyl)urea is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

1-benzyl-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-14-10-6-7-11-15(14)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIDGKVBVPDPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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